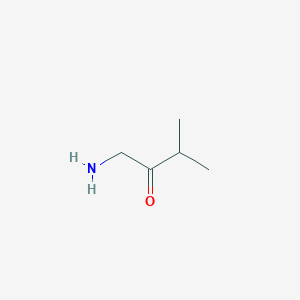

1-Amino-3-methylbutan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Amino-3-methylbutan-2-one, also known as 3-Methyl-2-butanone-1-amine, is a chemical compound. It is a solid substance with a molecular weight of 137.61 .

Molecular Structure Analysis

The InChI code for this compound is1S/C5H11NO.ClH/c1-4(2)5(7)3-6;/h4H,3,6H2,1-2H3;1H . This indicates that the compound consists of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms. Physical and Chemical Properties Analysis

This compound is a solid substance . Its molecular weight is 137.61 . The compound has an IUPAC name of 1-amino-3-methyl-2-butanone hydrochloride .Scientific Research Applications

Biofuel Production

1-Amino-3-methylbutan-2-one, a compound related to pentanol isomers like 2-methyl-1-butanol and 3-methyl-1-butanol, has potential applications in biofuel production. These isomers are naturally produced as by-products of microbial fermentations from amino acid substrates. Metabolic engineering of microbial strains has been explored for the production of these compounds, although current production levels are not yet viable for industrial applications. This research indicates a promising future for the efficient production of biofuels through engineered microorganisms (Cann & Liao, 2009).

Aroma Compound Analysis in Foods

This compound is related to compounds like 2-methylbutanal and 2-methylbutanol, which are produced via the Ehrlich pathway. This pathway involves the enzymatic conversion of amino acids into alcohols and is significant in the analysis of aroma compounds in fermented foods. The study of these compounds, including their enantiomeric ratios, provides insights into the degradation mechanisms in food production and helps in understanding the flavor profiles of various fermented products (Matheis, Granvogl, & Schieberle, 2016).

Pharmaceutical Research

This compound is structurally similar to compounds involved in pharmaceutical research. For instance, studies on the hydrolysis of clavulanic acid identified 1-Amino-4-hydroxybutan-2-one as a major product, leading to the formation of various compounds with potential pharmacological implications. Understanding these hydrolysis pathways can contribute to the development of new pharmaceutical products (Finn, Harris, Hunt, & Zomaya, 1984).

Chemical Synthesis and Material Science

Research into the synthesis of various chemical compounds often involves molecules structurally related to this compound. For example, studies on microwave-assisted ketone-ketone rearrangement and the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine involve compounds with similar structural features. These studies contribute to advancements in chemical synthesis techniques and material science (Gopalakrishnan, Kasinath, & Singh, 2002); (Fleck, McWhorter, DeKam, & Pearlman, 2003).

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-Amino-3-methylbutan-2-one are not well established. It is known that the compound can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are not well established

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

The metabolic pathways that this compound is involved in, including any enzymes or cofactors it interacts with, are not well established

Transport and Distribution

The transport and distribution of this compound within cells and tissues, including any transporters or binding proteins it interacts with, are not well established

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are not well established

Properties

IUPAC Name |

1-amino-3-methylbutan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-4(2)5(7)3-6/h4H,3,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNYDWXGETNKFSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2371155.png)

![5,6-dichloro-N-[(furan-2-yl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B2371157.png)

![7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2371159.png)

![9-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2371161.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2371167.png)

![N-(4-methylbenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2371175.png)

![4-Methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2371176.png)